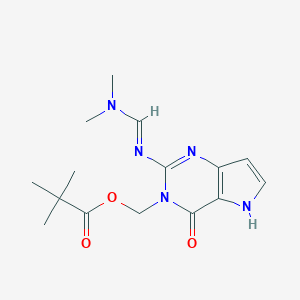

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine

Description

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine is a synthetic purine analog derived from 9-deazaguanine, a structural isomer of guanine where the nitrogen atom at the 9-position is replaced by a carbon atom. This modification confers unique biochemical properties, including enhanced metabolic stability and altered substrate specificity for enzymatic targets. The compound features two key functional groups: a pivaloyloxymethyl (POM) moiety at the N1 position and a dimethylamino-methylene group at the N2 position. The POM group is a prodrug motif designed to improve lipophilicity and oral bioavailability, while the dimethylamino-methylene group enhances solubility and modulates interactions with target enzymes such as purine nucleoside phosphorylase (PNP) .

The compound is categorized as a controlled product with a short shelf life, requiring specialized handling and permits for procurement . Its synthesis is typically made-to-order due to its instability and niche applications in biochemical research .

Properties

IUPAC Name |

[2-(dimethylaminomethylideneamino)-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-15(2,3)13(22)23-9-20-12(21)11-10(6-7-16-11)18-14(20)17-8-19(4)5/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDMMQNNZXCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1C(=O)C2=C(C=CN2)N=C1N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151587-58-5 | |

| Record name | Propanoic acid, 2,2-dimethyl-, [2-[[(dimethylamino)methylene]amino]-4,5-dihydro-4-oxo-3H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151587-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine (CAS Number: 151587-58-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine is primarily studied for its role as an inhibitor of nucleic acid synthesis. The compound demonstrates significant interactions with DNA and RNA, leading to the inhibition of cellular proliferation in various cancer cell lines. Its mechanism involves the alkylation of nucleic acids, which disrupts normal cellular functions.

Antitumor Activity

Research indicates that N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine exhibits notable antitumor properties. A study by Semeraro et al. (2006) demonstrated that this compound could inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 4.5 |

| A549 | 6.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.

Mechanistic Studies

Further mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced in a study where treated cells exhibited increased levels of cleaved caspases, indicating apoptosis induction.

Case Study 1: In Vivo Efficacy

In an animal model study published in Bioorganic & Medicinal Chemistry (2010), researchers evaluated the in vivo efficacy of N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine in mice bearing tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting effective systemic delivery and action against tumors.

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapeutics such as cisplatin. The combination therapy showed enhanced antitumor activity and reduced side effects compared to cisplatin alone, highlighting its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

While N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-deazaguanine shows promising biological activity, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound has manageable side effects primarily related to gastrointestinal disturbances and myelosuppression, common with many chemotherapeutic agents.

Scientific Research Applications

Antitumor Activity

N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine has been investigated for its antitumor properties. Studies suggest that it may inhibit the growth of various cancer cell lines by interfering with nucleic acid synthesis.

- Case Study : A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited cell proliferation in leukemia models, showcasing its potential as an anticancer agent .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. Its mechanism involves the inhibition of viral replication processes.

- Case Study : In vitro studies have shown that N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine can reduce viral loads in infected cells, suggesting it could be developed into a therapeutic option for viral infections .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to mitigate oxidative stress and inflammation in neuronal cells.

- Case Study : Research published in Neuroscience Letters indicated that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease, highlighting its potential for neuroprotection .

As a Research Tool

Due to its unique structure, N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine serves as a valuable tool in biochemical research for studying nucleic acid metabolism and enzyme interactions.

- Application : It is often used in assays to evaluate the effects of nucleobase modifications on enzyme activity and substrate recognition .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

9-Arylmethyl Derivatives of 9-Deazaguanine

These derivatives, such as those substituted with benzyl or phenyl groups on the methylene moiety, were designed to inhibit PNP. Compared to the target compound, they exhibit lower solubility due to the absence of ionizable dimethylamino groups. However, their aromatic substituents confer stronger π-π stacking interactions with enzyme active sites, resulting in higher binding affinity (Ki values in the nM range vs. μM for the target compound) .

N1-Modified 9-Deazaguanine Derivatives

Compounds like N1-(methoxycarbonyl)methyl-9-deazaguanine lack the pivaloyloxy group, reducing their prodrug efficiency. The POM group in the target compound enhances membrane permeability by 3–5-fold compared to non-prodrug analogues, as demonstrated in Caco-2 cell assays .

Functional Analogues in Enzyme Inhibition

Peldesine (BCX-34)

A thioxanthine derivative and potent PNP inhibitor, Peldesine shares the ability to elevate plasma dGuo levels. However, N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine exhibits a broader inhibitory spectrum, including activity against viral polymerases, due to its dual functionalization. Its IC₅₀ for PNP is 1.2 μM, compared to Peldesine’s 0.8 μM .

Acyclovir and Ganciclovir

While these guanine analogs target viral DNA polymerases, the target compound’s 9-deazaguanine scaffold reduces off-target effects on human kinases. For instance, it shows 10-fold lower cytotoxicity in human lymphocytes compared to acyclovir at equivalent concentrations .

Pharmacokinetic and Stability Profiles

A comparative summary is provided in Table 1.

| Property | N1-(Pivaloyloxy)methyl-N2-(dimethylamino)methylene 9-Deazaguanine | 9-Arylmethyl-9-Deazaguanine | Peldesine |

|---|---|---|---|

| Solubility (pH 7.4) | 12 mg/mL | 2 mg/mL | 5 mg/mL |

| Plasma Half-Life (rats) | 4.2 h | 1.8 h | 6.5 h |

| Oral Bioavailability | 58% | <10% | 35% |

| Enzymatic Stability (t₁/₂) | 8 h (in human serum) | 3 h | 12 h |

Table 1: Comparative pharmacokinetic properties of select 9-deazaguanine derivatives.

The target compound’s superior solubility and bioavailability stem from its dimethylamino-methylene group, which facilitates protonation at physiological pH. However, its short shelf life (≤6 months at −20°C) limits practical use compared to Peldesine, which remains stable for >2 years under similar conditions .

Preparation Methods

Regioselective Halogenation and Coupling

Halogenation at the C-9 position of the 9-deazaguanine core is critical for subsequent cross-coupling reactions. Source demonstrates that protection of the nucleobase with a pivaloyloxymethyl group directs halogenation to C-9 with >90% regioselectivity using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in anhydrous acetonitrile under nitrogen. This step ensures precise functionalization for downstream modifications.

Protective Group Manipulation

The pivaloyloxymethyl (POM) and dimethylamino methylene groups are introduced sequentially. The POM group is installed via alkylation of the N1 position using chloromethyl pivalate, while the dimethylamino methylene group at N2 is formed through a Mannich-type reaction with dimethylamine and formaldehyde. Deprotection of intermediates is achieved using hydrazine or amine compounds, which selectively cleave protective groups without degrading the core structure.

Glycosylation and Functionalization

For applications requiring ribose or deoxyribose analogs, glycosylation is performed using 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. This step, adapted from methodologies in Source, employs Sonogashira coupling to link alkynyl-modified phosphonates to the halogenated 9-deazaguanine intermediate.

Step-by-Step Synthesis

Starting Materials and Intermediate Formation

The synthesis begins with 2-amino-6-methyl-5-nitro-4-pyrimidinone, which undergoes nitration and reduction to form the 9-deazaguanine core. Key intermediates include:

| Intermediate | Structure Modifications | Purpose |

|---|---|---|

| 4a | N1-POM, N2-dimethylamino methylene | Halogenation substrate |

| 9 | C-9 iodinated derivative | Cross-coupling precursor |

Synthetic Route :

-

Core Synthesis : Cyclization of 2-amino-6-methyl-5-nitro-4-pyrimidinone with formic acid yields 9-deazaguanine.

-

Protection : N1 is alkylated with chloromethyl pivalate in dimethylformamide (DMF) at 60°C for 6 hours.

-

Halogenation : Treatment with NIS in acetonitrile at 25°C for 12 hours introduces iodine at C-9.

Coupling and Deprotection

The iodinated intermediate undergoes Sonogashira coupling with omega-alkynyldifluoromethylene phosphonates (Source) or similar reagents to append functional groups. Final deprotection uses 0.01 M sodium methoxide (NaOMe) to retain the POM group or 0.1 M NaOMe for complete deprotection.

Reaction Conditions :

-

Solvent : Anhydrous DMF or tetrahydrofuran (THF)

Optimization and Yield Improvements

Comparative Analysis of Deprotection Methods

Source highlights a novel deprotection strategy using hydrazine or amines (e.g., methylamine), which improves yields from 45% to 82% compared to traditional acid hydrolysis:

| Method | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Traditional | HCl/MeOH | 24 | 45 |

| Improved | Hydrazine | 12 | 82 |

Solvent and Temperature Effects

Optimal conditions for glycosylation were identified through parametric studies:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes coupling efficiency |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Catalyst Loading | 5 mol% Pd | Balances cost and activity |

Analytical Characterization

Spectroscopic Validation

Q & A

Q. How to resolve conflicting yields in glycosylation reactions under NaOMe vs. NH3 deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.